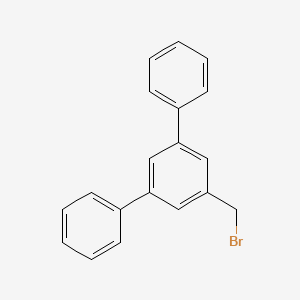

1-(bromomethyl)-3,5-diphenylbenzene

Description

Properties

CAS No. |

100094-00-6 |

|---|---|

Molecular Formula |

C19H15B |

Molecular Weight |

323.2 g/mol |

IUPAC Name |

1-(bromomethyl)-3,5-diphenylbenzene |

InChI |

InChI=1S/C19H15Br/c20-14-15-11-18(16-7-3-1-4-8-16)13-19(12-15)17-9-5-2-6-10-17/h1-13H,14H2 |

InChI Key |

NHDNIBJXNLUUSH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 1-(Bromomethyl)-3,5-diphenylbenzene

Executive Summary

1-(Bromomethyl)-3,5-diphenylbenzene (often referred to as 3,5-diphenylbenzyl bromide ) is a specialized electrophile derived from the m-terphenyl scaffold. Unlike simple benzyl bromides, this molecule features two phenyl rings at the meta positions relative to the reactive bromomethyl group. This unique geometry creates a semi-rigid, hydrophobic "cleft" or "pocket" around the reactive center.

This guide details the physicochemical properties, synthesis protocols, and critical applications of this compound, specifically focusing on its role in constructing sterically demanding ligands (NHCs, phosphines) and supramolecular architectures (dendrimers, rotaxanes).

Part 1: Structural Analysis & Electronic Properties

The m-Terphenyl Scaffold

The core utility of this molecule stems from its 3,5-diphenyl substitution pattern .

-

Steric Shielding: The two flanking phenyl rings create significant steric bulk, protecting the benzylic position from approach by large nucleophiles while allowing smaller species to react. This is often exploited to enforce kinetic stability in downstream metal complexes.

-

Solubility: The lipophilic terphenyl core renders the molecule highly soluble in non-polar organic solvents (toluene, DCM, chloroform) but virtually insoluble in water.

-

Electronic Effects: While the phenyl rings extend the

-system, the methylene spacer (

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | 1-(Bromomethyl)-3,5-diphenylbenzene |

| Formula | |

| Molecular Weight | 323.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | Approx. 95–105 °C (Dependent on polymorph/purity) |

| Solubility | Soluble: |

| Reactivity | High |

Part 2: Synthesis & Purification Protocol

The most reliable synthesis route involves the radical bromination of the methyl precursor, 5-methyl-1,3-diphenylbenzene (also known as 3,5-diphenyltoluene).

Precursor Synthesis (Suzuki Coupling)

If the methyl precursor is not available, it is synthesized via Suzuki-Miyaura coupling:

-

Reactants: 3,5-Dibromotoluene + Phenylboronic acid (2.2 equiv).

-

Catalyst:

or -

Base:

or

Radical Bromination Protocol (Wohl-Ziegler Reaction)

Safety Note: This reaction uses radical initiators and generates HBr. Perform in a fume hood.

Reagents:

-

Substrate: 5-Methyl-1,3-diphenylbenzene (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (catalytic, 5 mol%)

-

Solvent:

(classic) or Trifluorotoluene (green alternative), anhydrous.

Step-by-Step Workflow:

-

Dissolution: Dissolve the methyl-terphenyl precursor in the solvent (0.1 M concentration) under Argon.

-

Addition: Add NBS and the radical initiator.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (Reaction is complete when the starting material spot disappears).

-

Visual Cue: Succinimide (byproduct) is less soluble and will float/precipitate as the reaction proceeds.

-

-

Filtration: Cool the mixture to 0°C to precipitate remaining succinimide. Filter through a celite pad.

-

Workup: Wash the filtrate with water (

) to remove traces of succinimide/HBr. Dry over -

Purification: Recrystallize from Hexane/Ethyl Acetate or Cyclohexane.

Synthesis Pathway Diagram

Caption: Figure 1. Two-step synthesis pathway from commercially available 3,5-dibromotoluene to the target benzyl bromide.

Part 3: Reactivity Profile & Applications

Nucleophilic Substitution ( )

The benzylic bromide is an excellent leaving group. However, the reaction rate is modulated by the flanking phenyl rings.

-

Mechanism: Primary

attack. -

Steric Constraint: Nucleophiles must approach through the "cleft." Linear nucleophiles (azides, cyanides) react rapidly. Bulky nucleophiles (secondary amines, tertiary phosphines) react slower and may require elevated temperatures.

Key Applications

A. Bulky Ligand Synthesis (NHCs & Phosphines)

Researchers use this scaffold to create "bowl-shaped" ligands that protect metal centers.

-

N-Alkylation: Reacting with imidazoles yields precursors for N-Heterocyclic Carbenes (NHCs). The terphenyl wings wrap around the metal center (e.g., Pd, Au), enhancing reductive elimination rates in catalysis.

-

Phosphonium Salts: Reaction with

yields phosphonium salts used in Wittig reactions to install the bulky terphenyl unit into olefins.

B. Dendrimer Construction (Fréchet-Type)

The compound serves as a "first-generation" wedge or a peripheral capping agent.

-

Etherification: Reaction with poly-phenolic cores (via Williamson Ether Synthesis using

/18-crown-6) attaches the bulky unit. -

Effect: The 3,5-diphenyl groups prevent back-folding of the dendrimer arms, creating internal voids useful for drug encapsulation.

Reactivity Flowchart

Caption: Figure 2. Divergent reactivity profile demonstrating the utility of the scaffold in ligand design and materials science.

Part 4: Safety & Handling (SDS Summary)

Hazard Class: Corrosive (Category 1B), Lachrymator.

-

Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.

-

Protocol: Always handle in a functioning fume hood. Do not transport open containers outside the hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active bromide residues before removal from the hood.

-

-

Skin/Eye Contact: Causes severe skin burns and eye damage.[2][3]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

-

Storage: Store at 2–8°C (Refrigerate). Moisture sensitive (store under inert gas if possible to prevent hydrolysis to the alcohol and HBr).

References

-

Synthesis of m-Terphenyl Derivatives

- Hart, H., et al. "Synthesis of 1,3,5-Triarylbenzenes." Journal of Organic Chemistry. (Describes the foundational chemistry of the terphenyl core).

-

- Used for structural verification of the core scaffold.

-

Reactivity of Benzyl Bromides

-

BenchChem. "Reactivity of Benzyl Bromide Derivatives in Nucleophilic Substitution." Link

-

-

Applications in Dendrimers

-

Safety Data

Sources

- 1. prepchem.com [prepchem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. oaji.net [oaji.net]

- 5. cellmolbiol.org [cellmolbiol.org]

- 6. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. 3,5-二甲基溴苄 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Molecular weight and structural formula of 1-(bromomethyl)-3,5-diphenylbenzene

Structural Characterization, Synthetic Protocols, and Utility in Supramolecular Chemistry

Executive Summary

1-(Bromomethyl)-3,5-diphenylbenzene (commonly referred to as 3,5-diphenylbenzyl bromide ) serves as a critical "privileged scaffold" in the synthesis of Fréchet-type dendrimers, rotaxanes, and bulky hydrophobic pharmacophores. Its structural rigidity, derived from the

This guide provides a definitive breakdown of its physicochemical properties, a high-fidelity synthesis route favored for pharmaceutical applications (minimizing genotoxic impurities), and self-validating characterization protocols.

Structural Anatomy & Physicochemical Properties[1]

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions. Positions 3 and 5 bear phenyl rings, creating a rigid, planar "terphenyl" wing structure. Position 1 carries a bromomethyl group (

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 5'-(Bromomethyl)-1,1':3',1''-terphenyl | Systematic naming based on terphenyl core. |

| Common Name | 3,5-Diphenylbenzyl bromide | Widely used in dendrimer literature. |

| Molecular Formula | ||

| Molecular Weight | 323.23 g/mol | Calculated (C: 228.21, H: 15.12, Br: 79.90). |

| Physical State | White to Off-White Solid | Crystalline powder.[1] |

| Solubility | DCM, THF, Toluene, | Insoluble in water; sparingly soluble in hexanes. |

| Reactivity Profile | High ( | Benzylic bromide is highly susceptible to nucleophilic attack. |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon to prevent hydrolysis. |

Structural Visualization

The following diagram illustrates the logical assembly of the molecule from its synthons.

Figure 1: Structural assembly logic of the 3,5-diphenylbenzyl bromide scaffold.

Synthetic Pathways: The "High-Fidelity" Protocol

While radical bromination of 3,5-diphenyltoluene using N-bromosuccinimide (NBS) is a common academic route, it often yields dibrominated impurities that are difficult to separate. For drug development and high-precision materials, the Appel Reaction starting from the alcohol precursor is the superior method due to its mild conditions and high product purity.

Pathway Overview

-

Suzuki Coupling: 3,5-Dibromotoluene + Phenylboronic acid

3,5-Diphenyltoluene. -

Oxidation: 3,5-Diphenyltoluene

3,5-Diphenylbenzoic acid (or aldehyde). -

Reduction: Acid/Aldehyde

3,5-Diphenylbenzyl alcohol . -

Appel Bromination: Alcohol

3,5-Diphenylbenzyl bromide .

Detailed Protocol: Appel Bromination (Step 4)

Target: Conversion of 3,5-diphenylbenzyl alcohol to the bromide.

Reagents:

-

Precursor: 3,5-Diphenylbenzyl alcohol (1.0 equiv)

-

Carbon Tetrabromide (

) (1.25 equiv)[2] -

Triphenylphosphine (

) (1.25 equiv) -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-diphenylbenzyl alcohol (10 mmol) and

(12.5 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath. -

Addition: Dissolve

(12.5 mmol) in minimal DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may turn slightly yellow.[2] -

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

-

Self-Validation Check (TLC): Monitor using Hexane/EtOAc (8:2). The starting material (

) should disappear, replaced by a less polar spot (

-

-

Quench & Workup: Quench the reaction with saturated

solution (20 mL). Extract the aqueous layer with DCM ( -

Purification: Dry the combined organics over

, filter, and concentrate in vacuo. The residue will contain the product and triphenylphosphine oxide ( -

Isolation: Purify via flash column chromatography (Silica gel, 100% Hexanes

5% EtOAc/Hexanes). The non-polar bromide elutes first; the polar TPPO remains on the column.

Figure 2: Workflow for the Appel bromination, ensuring high regioselectivity and purity.

Quality Control & Characterization

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

4.55 ppm (s, 2H,

- 7.35–7.50 ppm (m, 6H, Phenyl meta/para).

- 7.60–7.65 ppm (m, 4H, Phenyl ortho).

- 7.68 ppm (d, 2H, Core Ar-H positions 2,6).

- 7.75 ppm (t, 1H, Core Ar-H position 4).

-

4.55 ppm (s, 2H,

Mass Spectrometry (MS)

-

Method: EI or ESI+ (if ionizable).

-

Expected Pattern: The presence of Bromine (

and -

Target Mass:

322 (

Applications in Drug Discovery & Materials

1. Fréchet-Type Dendrimers

This molecule is the "Generation 1" (G1) wedge. It reacts with polyfunctional cores (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane) to form convergent dendrimers. The bulky phenyl groups prevent back-folding, creating internal voids useful for drug encapsulation.

2. Rotaxane Stoppers

The bulky "terphenyl" shape acts as an effective "stopper" in mechanically interlocked molecules (rotaxanes), preventing the wheel (e.g., crown ethers) from slipping off the axle.

3. Hydrophobic Pharmacophores

In medicinal chemistry, the 3,5-diphenylbenzyl group is used to fill large hydrophobic pockets in enzyme active sites, often improving potency by displacing high-energy water molecules (the "hydrophobic effect").

References

-

Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[2][3] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.

-

Ashton, P. R., et al. (1996). Self-Assembly of the First [2]Rotaxane. Journal of the American Chemical Society, 118(21), 4931–4951. (Demonstrates use of bulky stoppers).

-

PubChem Compound Summary. (2025). 5'-Bromo-1,1':3',1''-terphenyl (Related structure verification).

Sources

Safety data sheet (SDS) and handling precautions for 3,5-diphenylbenzyl bromide

Topic: Safety Data Sheet (SDS) and Handling Precautions for 3,5-Diphenylbenzyl Bromide Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and EHS Professionals[1]

Executive Summary & Chemical Identity

3,5-Diphenylbenzyl bromide (often utilized as a "Fréchet-type" dendron intermediate) represents a specific class of bulky benzylic halides.[1] While it shares the potent alkylating and lachrymatory properties of its parent compound, benzyl bromide, its physical properties (typically a solid) alter the exposure risk profile from vapor-dominated to dust/particulate-dominated.[1]

This guide synthesizes safety data based on Structure-Activity Relationships (SAR) with analogous benzyl halides (e.g., 3,5-di-tert-butylbenzyl bromide), providing a conservative, high-level safety protocol for research environments.[1]

| Property | Data / Classification |

| Chemical Name | 1-(Bromomethyl)-3,5-diphenylbenzene |

| Functional Class | Benzylic Halide / Alkylating Agent |

| Physical State | Solid (White to off-white crystalline powder) |

| Key Hazard | Lachrymator , Corrosive (Skin/Eye), Respiratory Irritant |

| Primary Use | Convergent synthesis of poly(aryl ether) dendrimers |

Hazard Identification (The "Why" Behind the Protocol)

To handle this compound safely, one must understand the mechanism of its toxicity. It is not merely "irritating"; it is a reactive electrophile.[1]

2.1 The Lachrymatory Mechanism

Like benzyl bromide, 3,5-diphenylbenzyl bromide activates the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) on sensory nerve endings.[1]

-

Mechanism: The benzylic carbon undergoes rapid nucleophilic attack by cysteine residues on the TRPA1 channel.

-

Consequence: Even picomolar quantities of dust can trigger debilitating pain, tearing, and blepharospasm (involuntary eyelid closure).

2.2 Corrosivity & Alkylation

-

Skin/Mucosa: Upon contact with moisture in tissues, it hydrolyzes to release Hydrogen Bromide (HBr) , causing chemical burns.

-

Cellular: As a potent alkylating agent, it can react with DNA bases and proteins, posing a theoretical genotoxic risk, although acute corrosivity is the immediate danger.

Engineering Controls & PPE

Standard laboratory attire is insufficient.[1] The following "Self-Validating" protection system is required.

3.1 Personal Protective Equipment (PPE)

| Component | Specification | Rationale (Causality) |

| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil) | Benzylic halides permeate standard thin nitrile rapidly (<10 mins).[1] Double gloving provides a visual breach indicator and permeation barrier.[1] |

| Eye Protection | Chemical Goggles (Not Safety Glasses) | Dust can bypass the side gaps of safety glasses. Goggles seal the ocular environment. |

| Respiratory | N95/P100 (if outside hood) or Hood Sash | Solid particulates are the primary vector.[1] In a well-functioning hood, the sash is the primary barrier.[1] |

3.2 Engineering Controls

-

Fume Hood: Mandatory.[1] Operate with sash at the lowest working position.

-

Static Control: Use an ionizing air blower or anti-static gun during weighing.[1]

-

Why? The bulky phenyl rings make this compound prone to static charge buildup. "Flying dust" is the #1 cause of lab contamination events with this solid.

-

Operational Protocols

4.1 Workflow: Weighing and Transfer

Do not weigh this compound on an open bench.

-

Preparation: Place the balance inside the fume hood. If this is impossible, use a tarred secondary container (e.g., a screw-top vial) to weigh the difference.

-

The "Static Trap": Place a damp paper towel (not wet, just humid) around the base of the balance. This locally increases humidity, dissipating static charge that causes the powder to scatter.

-

Transfer: Dissolve the solid in the reaction solvent (e.g., THF, Acetone, DCM) immediately after weighing to sequester the lachrymator in the liquid phase.

4.2 Reaction Setup (Dendrimer Synthesis Context)

Typical Reaction: Williamson ether synthesis using K2CO3 and 18-crown-6.[1]

-

Inert Atmosphere: While less volatile than benzyl bromide, the intermediate is moisture-sensitive.[1] Hydrolysis yields HBr and the corresponding benzyl alcohol, killing the stoichiometry.

-

Temperature: Heating this reaction increases the vapor pressure of the bromide. Ensure the condenser is active before heating.

4.3 Emergency Response Logic

Figure 1: Decision logic for exposure and spill management.[1][2][3][4][5][6][7] Note that chemical neutralizers are for surfaces, not skin.[1]

Decontamination and Waste Disposal

Unlike standard solvents, you cannot simply wipe this up. You must chemically destroy the alkylating potential.

5.1 The "Quench" Solution

Prepare a Nucleophilic Decontamination Solution to convert the reactive bromide into a benign salt.

| Component | Concentration | Function |

| Ethanol/Water | 50:50 mix | Solvent carrier to dissolve the organic bromide.[1] |

| Ammonium Hydroxide | 10% (v/v) | Primary nucleophile.[1] Converts benzyl bromide to benzyl amine (non-lachrymatory).[1] |

| OR Sodium Thiosulfate | Sat. Solution | Alternative sulfur nucleophile (odorless option).[1] |

5.2 Glassware Cleaning Protocol

-

Rinse 1: Rinse dirty glassware with Acetone inside the hood. DO NOT bring dirty glassware to the communal sink.

-

Quench: Pour the acetone rinse into a waste container containing the Quench Solution (above).

-

Soak: Soak the glassware in a base bath (KOH/Isopropanol) or the Quench Solution for 2 hours.

-

Wash: Only after quenching can glassware be washed in the sink.

Synthesis & Reactivity Visualization

Understanding the reactivity helps predict hazards. The following diagram illustrates the convergent synthesis pathway and the critical hydrolysis risk.

Figure 2: Reactivity pathways.[1] The red path indicates the intended synthesis; the black path indicates the moisture hazard releasing corrosive HBr.

Storage and Stability

-

Temperature: Refrigerator (2-8°C).

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is recommended to prevent atmospheric moisture ingress which leads to the formation of HBr gas pressure inside the vial.

-

Visual Check: If the white powder turns yellow or orange, it indicates decomposition (bromine/HBr liberation).

References

-

PubChem. Compound Summary: 3,5-Dibromobenzyl bromide (Structural Analog).[1] National Library of Medicine.[1] [Link][1]

-

Grayson, S. M., & Fréchet, J. M. (2001).[8] Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews.[1] (Source for synthesis context and reactivity). [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide.[1] (Source for emergency response and medical protocols). [Link]

Disclaimer: This guide is an aggregation of technical best practices and structure-activity relationship (SAR) data. It does not replace a manufacturer-supplied Safety Data Sheet (SDS) required by law.[1] Always consult the specific SDS provided by your chemical vendor before use.

Sources

- 1. 3,5-Dibromobenzyl bromide | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. msds.nipissingu.ca [msds.nipissingu.ca]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. nj.gov [nj.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. mdpi.com [mdpi.com]

1-(bromomethyl)-3,5-diphenylbenzene CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and applications of 1-(bromomethyl)-3,5-diphenylbenzene , a specialized electrophile used in supramolecular chemistry and advanced ligand design.

Chemical Identity & Core Identifiers

1-(Bromomethyl)-3,5-diphenylbenzene is a bulky benzyl bromide derivative. Structurally, it consists of a central benzene ring substituted with two phenyl groups at the meta positions (3 and 5) relative to a bromomethyl group at position 1. This "terphenyl" scaffold provides significant steric bulk and hydrophobicity, making it a critical building block for constructing mechanically interlocked molecules (rotaxanes) and dendrimers.

| Identifier | Value |

| Chemical Name | 1-(Bromomethyl)-3,5-diphenylbenzene |

| Common Synonyms | 3,5-Diphenylbenzyl bromide; 5'-(Bromomethyl)-1,1':3',1''-terphenyl |

| CAS Registry Number | 100094-00-6 |

| Molecular Formula | C₁₉H₁₅Br |

| Molecular Weight | 323.23 g/mol |

| SMILES | BrCC1=CC(C2=CC=CC=C2)=CC(C3=CC=CC=C3)=C1 |

| Structure Type | Bulky Benzyl Halide / Terphenyl Derivative |

Synthesis & Production Protocol

The synthesis of 1-(bromomethyl)-3,5-diphenylbenzene typically proceeds via the radical bromination of its methyl precursor, 3,5-diphenyltoluene (also known as 5'-methyl-1,1':3',1''-terphenyl). This transformation relies on the Wohl-Ziegler reaction conditions.

2.1. Precursor Identification

-

Starting Material: 3,5-Diphenyltoluene (CAS: 33733-07-2).

-

Source: Can be synthesized via a double Suzuki-Miyaura coupling of 3,5-dibromotoluene with phenylboronic acid.

2.2. Experimental Protocol (Radical Bromination)

-

Reagents:

-

Substrate: 3,5-Diphenyltoluene (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (cat. 5-10 mol%)

-

Solvent: CCl₄ (classic) or PhCF₃ (green alternative), anhydrous.

-

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 3,5-diphenyltoluene in the chosen solvent (0.1 M concentration) under an inert atmosphere (Ar or N₂).

-

Addition: Add NBS and the radical initiator (AIBN) to the solution.

-

Reflux: Heat the mixture to reflux. Irradiate with a tungsten lamp if necessary to accelerate radical initiation. Monitor the reaction by TLC (hexane/ethyl acetate) or ¹H NMR (disappearance of the methyl singlet at ~2.4 ppm and appearance of the methylene singlet at ~4.5 ppm).

-

Workup: Cool the mixture to precipitate succinimide. Filter off the solids.[1][2]

-

Purification: Concentrate the filtrate and purify the residue via column chromatography (Silica gel, Hexanes/CH₂Cl₂ gradient) or recrystallization (Ethanol/Hexane) to yield the product as a white solid.

-

2.3. Synthesis Workflow Diagram

Caption: Radical bromination pathway converting the methyl-terphenyl precursor to the target benzyl bromide.

Reactivity & Applications

The 3,5-diphenylbenzyl motif is a privileged steric group. The bromine atom acts as an excellent leaving group, allowing the attachment of this bulky "stopper" or "shield" to various nucleophiles.

3.1. Supramolecular Chemistry (Rotaxanes)

This compound is extensively used as a bulky stopper in the synthesis of rotaxanes and pseudorotaxanes. Its large size prevents the "wheel" (e.g., crown ethers, cyclodextrins) from slipping off the "axle" (molecular thread).

-

Mechanism: Sₙ2 substitution with phenolic or amine termini of the axle component.

-

Key Reference: Used in the synthesis of [2]rotaxanes based on dibenzo-30-crown-10 and viologen derivatives [1].

3.2. Dendrimer Synthesis

It serves as a core or focal point functionalization agent for Fréchet-type poly(benzyl ether) dendrimers. The 3,5-diphenyl substitution pattern increases the solubility and loose packing of the dendritic branches compared to the standard 3,5-dimethoxy analogues.

3.3. Ligand Design

The compound acts as a precursor for bulky phosphine ligands (via reaction with phosphides) or N-heterocyclic carbene (NHC) precursors. These sterically demanding ligands are crucial for stabilizing metal catalysts in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

3.4. Application Logic Diagram

Caption: Functionalization pathways utilizing the electrophilic benzyl bromide to generate advanced materials.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Corrosive (Skin Corr. 1B), Serious Eye Damage (Cat 1).

-

Specific Hazard: Lachrymator . Like most benzyl bromides, this compound is a potent tear gas.

-

Handling:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.

-

Ventilation: Strictly handle inside a functioning fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or decomposition. Moisture sensitive.

-

References

-

Chemsrc. (2025).[3][1][2][4][5][6][7] CAS# 100094-00-6: 1-(Bromomethyl)-3,5-diphenylbenzene.[8] Retrieved from [Link][2]

- Gibson, H. W., et al. (2003). Synthesis of [2]rotaxanes based on dibenzo-30-crown-10 and viologen derivatives. Journal of Organic Chemistry. (Contextual citation for the use of 3,5-diphenylbenzyl bromide as a blocking group).

Sources

- 1. 苯硼酸_MSDS_用途_密度_苯硼酸CAS号【98-80-6】_化源网 [chemsrc.com]

- 2. 苯硼酸_MSDS_用途_密度_苯硼酸CAS号【98-80-6】_化源网 [chemsrc.com]

- 3. 3,5-二溴甲苯_MSDS_用途_密度_CAS号【1611-92-3】_化源网 [chemsrc.com]

- 4. 3,5-二溴甲苯_MSDS_用途_密度_CAS号【1611-92-3】_化源网 [chemsrc.com]

- 5. Phenylboronic acid | CAS#:98-80-6 | Chemsrc [chemsrc.com]

- 6. Phenylboronic acid | CAS#:98-80-6 | Chemsrc [chemsrc.com]

- 7. Phenylboronic acid | CAS#:98-80-6 | Chemsrc [chemsrc.com]

- 8. 1-(bromomethyl)-3,5-dinitrobenzene | CAS#:137570-75-3 | Chemsrc [chemsrc.com]

Stability of 3,5-diphenylbenzyl bromide under ambient conditions

An In-Depth Technical Guide to the Stability of 3,5-Diphenylbenzyl Bromide Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3,5-diphenylbenzyl bromide under ambient conditions. As a reactive benzylic halide, its stability is a critical parameter for its effective use in research and drug development, impacting storage, handling, and reaction outcomes. This document synthesizes information on the intrinsic reactivity of the benzyl bromide scaffold, the electronic and steric influences of the 3,5-diphenyl substituents, and outlines potential degradation pathways. Furthermore, it provides detailed protocols for assessing the long-term stability of this compound and offers evidence-based recommendations for its storage and handling to ensure its integrity over time.

Introduction: The Chemical Context of 3,5-Diphenylbenzyl Bromide

3,5-Diphenylbenzyl bromide is a functionalized organic molecule of interest in medicinal chemistry and materials science. The benzyl bromide moiety serves as a reactive handle for introducing the 3,5-diphenylbenzyl group into larger molecular architectures through nucleophilic substitution reactions. The presence of the two phenyl substituents on the benzyl core imparts significant steric bulk and unique electronic properties, which can influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

Given its inherent reactivity, understanding the stability of 3,5-diphenylbenzyl bromide is paramount. Degradation of this starting material can lead to the formation of impurities that may be difficult to separate and can negatively impact the yield and purity of subsequent synthetic steps. This guide provides a detailed examination of the factors governing its stability and offers practical, field-proven insights for its management.

Intrinsic Reactivity and the Influence of Diphenyl Substitution

The stability of 3,5-diphenylbenzyl bromide is intrinsically linked to the reactivity of the benzylic carbon-bromine bond. Benzyl halides, in general, exhibit enhanced reactivity in nucleophilic substitution reactions compared to their alkyl halide counterparts. This is due to the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.[1]

The two phenyl groups at the 3 and 5 positions of the central benzene ring in 3,5-diphenylbenzyl bromide introduce significant steric hindrance around the benzylic center. This steric bulk can be expected to moderately slow down the rate of bimolecular (SN2) reactions by impeding the backside attack of a nucleophile.[2]

Electronically, phenyl groups are considered to be weakly electron-withdrawing by induction but can act as electron-donating groups through resonance.[3] In the case of 3,5-diphenylbenzyl bromide, the phenyl substituents are not in direct conjugation with the benzylic carbon. Therefore, their electronic influence is primarily inductive, leading to a slight destabilization of a potential benzyl carbocation intermediate, which could, in turn, disfavor an SN1-type degradation pathway.

Potential Degradation Pathways Under Ambient Conditions

Under ambient conditions, 3,5-diphenylbenzyl bromide is susceptible to several degradation pathways, primarily driven by atmospheric moisture, oxygen, and light.

Hydrolysis

The most significant degradation pathway for benzyl bromides under ambient conditions is hydrolysis.[4] The presence of atmospheric moisture can lead to the slow conversion of 3,5-diphenylbenzyl bromide to the corresponding 3,5-diphenylbenzyl alcohol and hydrobromic acid. This reaction can proceed via either an SN1 or SN2 mechanism, depending on the specific conditions. The accumulation of hydrobromic acid can also catalyze further degradation.

Caption: Hydrolytic degradation of 3,5-diphenylbenzyl bromide.

Oxidation

The benzylic position of alkyl-substituted benzene rings is susceptible to oxidation, particularly in the presence of light, heat, or metal catalysts.[5][6] While this process is generally slow under ambient conditions, prolonged exposure to air can lead to the formation of 3,5-diphenylbenzaldehyde and, potentially, 3,5-diphenylbenzoic acid. This oxidative degradation can be initiated by radical mechanisms.[7][8]

Caption: Oxidative degradation of 3,5-diphenylbenzyl bromide.

Photodecomposition

Benzyl halides can be sensitive to light, particularly in the UV range.[4] Photolysis can lead to homolytic cleavage of the carbon-bromine bond, generating a benzylic radical and a bromine radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products, including dimerization products.

Recommended Storage and Handling Procedures

To mitigate degradation and ensure the long-term stability of 3,5-diphenylbenzyl bromide, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of all potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture and oxygen, thus minimizing hydrolysis and oxidation.[9] |

| Light | Store in an amber, light-resistant container. | Protects the compound from photodecomposition.[4] |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap). | Prevents leakage and ingress of moisture and air. Avoids potential reaction with container materials. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (gloves, safety glasses). | Minimizes exposure to the compound, which is expected to be a lachrymator and irritant, similar to benzyl bromide. |

Experimental Protocol for Long-Term Stability Assessment

A robust stability testing program is essential to establish a reliable shelf-life for 3,5-diphenylbenzyl bromide. The following protocol is based on established guidelines for stability testing of active substances.[10][11][12]

Study Design

A long-term stability study should be conducted under controlled ambient conditions.

| Condition | Temperature | Relative Humidity | Duration |

| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months (or longer) |

| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |

Samples should be stored in the recommended light-resistant, sealed containers.

Testing Schedule

Samples should be withdrawn and analyzed at the following time points:

-

Initial: 0 months

-

Long-Term: 3, 6, 9, 12, 18, 24 months

-

Accelerated: 1, 3, 6 months

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to quantify the parent compound and its potential degradation products.

5.3.1 HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is recommended.

-

Detection: UV detection at a wavelength where 3,5-diphenylbenzyl bromide and its potential degradation products have significant absorbance (e.g., 254 nm).

-

Quantification: Use a validated external standard method with a certified reference standard of 3,5-diphenylbenzyl bromide.

5.3.2 Identification of Degradation Products

LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify and characterize any significant degradation products that appear during the stability study.

Self-Validating Workflow

Caption: A self-validating workflow for the stability assessment of 3,5-diphenylbenzyl bromide.

Conclusion

While specific stability data for 3,5-diphenylbenzyl bromide is not extensively available in the literature, a comprehensive understanding of its stability profile can be extrapolated from the well-established chemistry of benzyl bromides and the steric and electronic effects of its substituents. The primary degradation pathways under ambient conditions are expected to be hydrolysis, and to a lesser extent, oxidation and photodecomposition. The presence of the bulky 3,5-diphenyl groups may slightly retard the rate of bimolecular degradation reactions.

Adherence to stringent storage and handling protocols, including low temperatures, an inert atmosphere, and protection from light, is crucial for preserving the integrity of 3,5-diphenylbenzyl bromide. A systematic stability testing program, as outlined in this guide, will provide the necessary data to establish a definitive shelf-life and ensure the reliability of this important chemical intermediate in research and development applications.

References

-

Chemistry LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. [Link]

-

Chemistry LibreTexts. (2024, March 24). 16.9: Oxidation of Aromatic Compounds. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1972). The mechanism of photolysis of benzyl halides and benzyl acetate in alcohols. [Link]

-

PubMed. (2000, November 15). Heterogeneous photocatalytic decomposition of halosubstituted benzyl alcohols on semiconductor particles in aqueous media. [Link]

-

RJPN. CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. [Link]

-

ResearchGate. (2025, August 8). Substituent effects on the stability of para substituted benzyl radicals. [Link]

-

spcmc.ac. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

-

Chemistry LibreTexts. (2023, January 22). SN1 Substitution Reactions. [Link]

-

Chemistry Stack Exchange. (2016, April 23). How much steric hindrance does a phenyl group offer?. [Link]

-

ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

-

Organic-Chemistry.org. Utilization of Natural Sunlight and Air in the Aerobic Oxidation of Benzyl Halides. [Link]

-

PubMed. (2017, May 15). Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides. [Link]

-

ACS Publications. Photochemcial transformations. 26. Sensitized and unsensitized photoreactions of some benzyl chlorides in tert-butyl alcohol. [Link]

-

Asian Journal of Chemistry. Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. [Link]

-

Canadian Journal of Chemistry. The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution. [Link]

-

Thieme. 2.2.2.3 Substituted Benzyl Esters. [Link]

-

National Center for Biotechnology Information. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

-

Sargent Group. Long-term operating stability in perovskite photovoltaics. [Link]

-

Organic Syntheses. 2,3-DIPHENYLINDONE. [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

ACS Publications. Promoting π-Facial Interactions in Phenyl-Substituted 1,8-Bis(silylamido)naphthalene Alkaline Earth Complexes. [Link]

-

SciELO. (2023, November 20). 3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL). [Link]

-

Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. [Link]

-

U.S. Environmental Protection Agency. Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The mechanism of photolysis of benzyl halides and benzyl acetate in alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Utilization of Natural Sunlight and Air in the Aerobic Oxidation of Benzyl Halides [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

Literature review of terphenyl derivatives and benzyl bromides

An In-Depth Technical Guide to the Synthesis and Application of Terphenyl Derivatives

Executive Summary

Terphenyls, aromatic hydrocarbons consisting of a central benzene ring substituted with two other phenyl groups, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their rigid, planar, yet conformationally adaptable structure provides an ideal framework for the development of novel therapeutics and functional materials. This guide offers a comprehensive overview of the synthetic strategies for accessing terphenyl derivatives, with a particular focus on the pivotal role of modern cross-coupling reactions. It delves into the mechanistic underpinnings of these methods, provides detailed experimental protocols, and outlines the critical techniques for structural characterization. Furthermore, this document highlights the diverse and potent biological activities of terphenyl derivatives, underscoring their significance for researchers, scientists, and professionals in drug development.[3][4]

Introduction: The Significance of the Terphenyl Scaffold

The terphenyl framework exists in three constitutional isomers: ortho-, meta-, and para-terphenyl. This structural diversity allows for fine-tuning of steric and electronic properties, making them highly versatile building blocks. While they are found in some natural products, particularly from fungi, their true value lies in synthetic derivatives which exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, immunosuppressive, and enzyme inhibitory effects.[3][4][5][6] The ability of the terphenyl core to present appended functional groups in a well-defined three-dimensional space has made it a cornerstone for designing molecules that can modulate complex biological targets, such as protein-protein interactions.[7]

This guide will focus primarily on the synthetic methodologies that have enabled the exploration of terphenyl chemical space, with an emphasis on palladium-catalyzed cross-coupling reactions where precursors like benzyl bromides (and more broadly, aryl halides) are essential reactants.

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Negishi Coupling: When steric hindrance or electronic deactivation poses a challenge for Suzuki reactions, the Negishi coupling offers a powerful alternative. [1]This reaction utilizes more reactive organozinc reagents. [8]The primary trade-off is the requirement for rigorously anhydrous conditions due to the moisture sensitivity of the organozinc compounds. [1][9]However, for difficult couplings, the increased reactivity often justifies the more stringent reaction setup. [10][11] Stille and Other Couplings: While less common, the Stille reaction (using organotin reagents) and Ullmann-type reactions can also be employed for terphenyl synthesis. [3]

The Role of Benzyl Bromides and Other Aryl Halides

In these cross-coupling schemes, aryl halides such as benzyl bromides, iodides, and triflates serve as the electrophilic coupling partners. The choice of the halide is a critical experimental parameter that dictates reactivity. The general reactivity trend is I > Br > OTf >> Cl, which can be exploited for selective, sequential couplings. [12]For instance, a dihalobenzene containing both an iodine and a bromine atom can be selectively reacted at the more reactive C-I bond under milder conditions, followed by a second coupling at the C-Br bond under more forcing conditions (e.g., higher temperature or a different catalyst system). [1][10]This chemoselectivity is the cornerstone of modern strategies for building complex, unsymmetrically substituted terphenyls. [13][14]

Emerging Strategies: C-H Activation

A paradigm shift in synthetic chemistry is the move towards C-H activation, an approach that forges C-C bonds by directly functionalizing a C-H bond, thus avoiding the need for pre-functionalized starting materials (like halides or organometallics). [1]This "atom-economical" strategy is highly desirable. For terphenyl synthesis, directed C-H activation has been used to arylate a central aromatic ring, offering novel pathways to substituted scaffolds. [15][16]While still a developing area, C-H activation promises more efficient and environmentally benign routes to terphenyl derivatives in the future. [17]

Experimental Protocol: Synthesis of an Unsymmetrical p-Terphenyl

This section provides a representative, self-validating protocol for a two-step, one-pot synthesis of an unsymmetrical p-terphenyl derivative via sequential Suzuki-Miyaura coupling. The logic behind this procedure is to leverage the differential reactivity of iodo and bromo substituents.

Objective: To synthesize Methyl 5-(4-methoxyphenyl)-2-phenylbenzoate.

Caption: A logical workflow for the sequential synthesis of a p-terphenyl derivative.

Materials:

-

Methyl 5-bromo-2-iodobenzoate (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate, Hexanes (for chromatography)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 5-bromo-2-iodobenzoate, phenylboronic acid, and potassium carbonate.

-

Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Bubble argon through the solution for 15 minutes to degas. Add the Pd(PPh₃)₄ catalyst.

-

First Coupling: Heat the reaction mixture to 80°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and formation of the mono-arylated intermediate. The rationale for this temperature is to selectively activate the more labile carbon-iodine bond without significantly affecting the carbon-bromine bond.

-

Second Coupling (One-Pot): Once the first coupling is complete, add 4-methoxyphenylboronic acid directly to the reaction mixture.

-

Increase Temperature: Increase the reaction temperature to 100-110°C and continue stirring for 12-16 hours. This higher temperature provides the necessary activation energy to facilitate the oxidative addition of the palladium catalyst to the stronger carbon-bromine bond.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure terphenyl derivative.

Characterization and Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized terphenyl derivatives. A combination of spectroscopic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. [12][18][19][20]In ¹H NMR, the aromatic region will show complex multiplets corresponding to the protons on the three phenyl rings. The integration of these signals confirms the correct proton count. In ¹³C NMR, the number of distinct signals will correspond to the symmetry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. [21][18][22]* Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups on the terphenyl scaffold, such as hydroxyl (-OH), carbonyl (C=O), or cyano (-CN) groups. [4][20]* X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of structure, including the precise bond lengths, angles, and stereochemistry. [21][19]

Applications in Drug Discovery and Beyond

The synthetic accessibility and structural versatility of terphenyl derivatives have made them a highly attractive scaffold in drug discovery. Their rigid nature allows them to act as molecular rulers, positioning functional groups for optimal interaction with biological targets.

Table 1: Summary of Biological Activities of Terphenyl Derivatives

| Biological Activity | Target/Mechanism of Action | Representative References |

| Cytotoxic/Anticancer | Induction of apoptosis, Inhibition of HIF-1α signaling | [3][5][23] |

| Antimicrobial | Disruption of microbial cell processes | [3][4][6][18] |

| Antioxidant | Free radical scavenging | [3][4][6][18] |

| α-Glucosidase Inhibition | Management of type 2 diabetes | [3][5][6] |

| Immunosuppressive | Modulation of immune cell function | [3][4] |

| Anticoagulant | Inhibition of platelet aggregation | [4][13] |

| Immune Checkpoint Inhibition | Disruption of PD-1/PD-L1 protein-protein interaction | [7] |

Beyond medicine, the unique photophysical properties of the conjugated terphenyl system have led to their use in advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). [1][20][24]

Conclusion and Future Outlook

Terphenyl derivatives constitute a class of compounds with immense potential in both medicinal chemistry and materials science. The development of robust and modular synthetic routes, dominated by palladium-catalyzed cross-coupling reactions, has been the driving force behind their exploration. The strategic use of aryl halides like benzyl bromides in sequential coupling reactions allows for the precise construction of complex, unsymmetrical architectures.

The future of this field will likely focus on the continued development of more sustainable and efficient synthetic methodologies. The advancement of C-H activation techniques promises to further streamline the synthesis of these valuable scaffolds, reducing waste and expanding the accessible chemical space. [1]As our understanding of complex biological systems grows, the terphenyl scaffold will undoubtedly remain a crucial tool for designing next-generation therapeutics and functional materials.

References

-

Hu, B., et al. (2019). Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology, 103(21-22), 8699-8716. [Link]

-

Al-Zoubi, R. M., et al. (2014). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

-

Gunderson, V. L., et al. (2016). Rational synthesis of bis(hexyloxy)-tetra(hydroxy)-triphenylenes and their derivatives. Journal of Organic Chemistry, 81(1), 164-171. [Link]

-

Wikipedia contributors. (2023). m-Terphenyl. Wikipedia, The Free Encyclopedia. [Link]

-

Allwood, D. M., & Blakemore, D. C. (2015). Synthesis of Terphenyls. Organic & Biomolecular Chemistry, 13(28), 7596-7608. [Link]

-

Hussein, A. H., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. International Journal of Medicinal Chemistry, 2012, 854139. [Link]

-

Schön, T. B., et al. (2015). Synthesis of 5,9‐Diazah[1]elicenes. European Journal of Organic Chemistry, 2015(15), 3293-3303. [Link]

-

Al-Zoubi, R. M., et al. (2022). Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 36(2), 566-570. [Link]

-

Al-Zoubi, R. M., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Journal of Flow Chemistry, 9(4), 227-234. [Link]

-

Reddy, C. R., et al. (2014). Recent Progress in Transition‐Metal‐Free, Base‐Mediated Benzannulation Reactions for the Synthesis of a Diverse Range of Aromatic and Heteroaromatic Compounds. Asian Journal of Organic Chemistry, 3(4), 438-453. [Link]

-

Mary, Y. S., et al. (2019). Theoretical Studies on the Structure and Various Physico-Chemical and Biological Properties of a Terphenyl Derivative with Immense Anti-Protozoan Activity. Polycyclic Aromatic Compounds, 41(4), 795-814. [Link]

-

Wang, Y., et al. (2023). p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4. Molecules, 28(25), 1-13. [Link]

-

Li, Y., et al. (2020). A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin. PeerJ, 8, e8292. [Link]

-

Hussein, A. H., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. International Journal of Medicinal Chemistry, 2012, 854139. [Link]

-

Ruhlandt-Senge, K., et al. (1993). Synthesis of Sterically Encumbered Terphenyls and Characterization of Their Metal Derivatives. Organometallics, 12(10), 4159-4165. [Link]

-

Plé, N., et al. (2005). Synthesis of Various Terphenyl Derivatives; Study of a New Amine Receptor with a Terphenyl Structure. Letters in Organic Chemistry, 2(2), 172-175. [Link]

-

Bezborodov, V. S., et al. (2021). Synthesis of new mesomorphic terphenyl derivatives: the influence of terphenylene and functional fragments on the mesomorphic properties and ligand exchange on quantum dots. Liquid Crystals, 48(10), 1461-1470. [Link]

-

Kulkarni, A. P., et al. (2011). Synthesis, Thermal and Luminescence Properties of Ortho-Terphenyl Derivatives with 1,3,4-Oxadiazole Moiety. Molecular Crystals and Liquid Crystals, 547(1), 22-34. [Link]

-

Hassan, J., et al. (2000). Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. Synthetic Communications, 30(13), 2449-2458. [Link]

-

Mounier, E., et al. (2018). Two Stereoinduction Events in One C−H Activation Step: A Route towards Terphenyl Ligands with Two Atropisomeric Axes. Angewandte Chemie International Edition, 57(29), 9035-9039. [Link]

-

Plé, N., et al. (2005). Synthesis of Various Terphenyl Derivatives; Study of a New Amine Receptor with a Terphenyl Structure. Letters in Organic Chemistry, 2(2), 172-175. [Link]

-

Singh, A. K., et al. (2024). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society. [Link]

-

Al-Zoubi, R. M., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Journal of Flow Chemistry, 9(4), 227-234. [Link]

-

Various Authors. (2021). Catalytic C-H Activation. Chemistry Letters. [Link]

- Demus, D., et al. (1990). p-Terphenyl derivatives and liquid crystalline compositions.

-

Various Authors. (2023). Three-Component Synthesis of a Library of m-Terphenyl Derivatives with Embedded β-Aminoester Moieties. Request PDF. [Link]

-

Sipos, A., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 19, 1373-1380. [Link]

-

Wright, R. S., & Vinod, T. K. (2003). Synthesis of m-terphenyl derivatives for potential use as tectons in crystal engineering. Tetrahedron Letters, 44(38), 7129-7132. [Link]

-

Lai, C. H., et al. (2005). Preparation and photoluminescence of p-terphenyl derivatives containing cyano groups. Journal of Materials Chemistry, 15(23), 2391-2397. [Link]

-

Wikipedia contributors. (2023). Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Wang, Y., et al. (2023). p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4. Molecules, 28(25), 1-13. [Link]

-

Li, W., et al. (2023). Access to Unsymmetric m-Terphenyl Derivatives via Ligand-Promoted Pd-Catalyzed Remote meta-C–H Arylation. The Journal of Organic Chemistry. [Link]

-

Geden, J. V., et al. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(16), 12054-12065. [Link]

-

Various Authors. (2022). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. [Link]

-

Various Authors. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2023). Discovery of Oral Natural Benzofuranoid p-Terphenyl Derivative CHNQD-03301 as a Potent Hypoxia-Inducible Factor-1α Signaling Inhibitor for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. . [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin [PeerJ] [peerj.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Heterogeneous Pd/C-catalyzed, ligand free Suzuki-Miyaura coupling reaction furnishes new p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rational synthesis of bis(hexyloxy)-tetra(hydroxy)-triphenylenes and their derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Selective Benzylic Bromination of 3,5-Diphenyltoluene via Radical-Initiated Halogenation with N-Bromosuccinimide

Abstract

This application note provides a comprehensive technical guide and a detailed protocol for the selective radical bromination of the benzylic position of 3,5-diphenyltoluene using N-Bromosuccinimide (NBS). This reaction, a variant of the Wohl-Ziegler reaction, is a cornerstone of synthetic chemistry for introducing a functional handle onto an alkylarene. We will delve into the underlying free-radical chain mechanism, justify the selection of reagents and reaction conditions, and provide a step-by-step experimental procedure designed for reproducibility and high yield. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic intermediates where selective halogenation is critical.

Scientific Principles and Mechanistic Overview

The selective substitution of a hydrogen atom at a benzylic position with bromine is a powerful transformation in organic synthesis. The benzylic C-H bond is weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate. The Wohl-Ziegler reaction leverages this property, employing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2][3]

The Critical Role of N-Bromosuccinimide (NBS)

Directly using molecular bromine (Br₂) for this transformation is often problematic, as it can lead to undesired side reactions, including electrophilic aromatic substitution on the electron-rich phenyl rings or addition reactions if any unsaturation is present.[4][5] NBS is the reagent of choice because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[6][7] This is achieved through the reaction of NBS with hydrogen bromide (HBr), a byproduct of the propagation step.[4][8] This controlled release of Br₂ is crucial for favoring the desired radical substitution pathway over competitive ionic pathways.[2][9]

The Free-Radical Chain Mechanism

The reaction proceeds via a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[6][10]

-

Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which generates two 2-cyano-2-propyl radicals and nitrogen gas upon heating.[11][12] This radical then abstracts a bromine atom from the low concentration of Br₂ present to generate the chain-carrying bromine radical (Br•).

-

Propagation: This is a two-step cyclic process.

-

A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 3,5-diphenyltoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 3,5-diphenylbenzyl radical and hydrogen bromide (HBr).[10]

-

The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired product, 3,5-diphenylbenzyl bromide, and a new bromine radical (Br•), which continues the chain.[13][14]

-

-

Termination: The chain reaction concludes when any two radical species combine.[15]

Below is a diagram illustrating this mechanistic pathway.

Caption: Free-radical chain mechanism for the Wohl-Ziegler bromination.

Protocol: Synthesis of 3,5-Diphenylbenzyl Bromide

This protocol details the synthesis starting from 3,5-diphenyltoluene. It is critical to use anhydrous solvents and maintain an inert atmosphere to prevent hydrolysis of the product and side reactions.[16]

2.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| 3,5-Diphenyltoluene | 244.34 | 5.00 g | 20.46 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 3.82 g | 21.48 | 1.05 |

| AIBN | 164.21 | 0.17 g | 1.04 | 0.05 |

| Carbon Tetrachloride (CCl₄)¹ | 153.81 | 100 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |

| Saturated NaCl (Brine) | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | ~5 g | - | - |

| Hexane (for recrystallization) | - | As needed | - | - |

¹Note on Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions, partly because the succinimide byproduct is insoluble, providing a visual endpoint.[2][9] However, due to its high toxicity and environmental concerns, safer alternatives such as acetonitrile, chloroform, or dichloromethane are often used.[5][17][18] If using an alternative solvent, the reaction endpoint should be monitored by TLC.

2.2 Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Glass funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Standard laboratory glassware

2.3 Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Caption: Experimental workflow for the synthesis of 3,5-diphenylbenzyl bromide.

2.4 Step-by-Step Procedure

-

Preparation: Flame-dry the 250 mL three-neck flask and reflux condenser. Assemble the apparatus quickly while still hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

-

Charging Reagents: To the flask, add 3,5-diphenyltoluene (5.00 g), N-Bromosuccinimide (3.82 g), and carbon tetrachloride (100 mL). Add a magnetic stir bar and begin stirring to form a suspension.

-

Reaction Initiation: Fit the flask with the reflux condenser and inert gas inlet. Heat the mixture to a gentle reflux using the heating mantle. Once refluxing (~77 °C for CCl₄), add the radical initiator AIBN (0.17 g) in one portion through the condenser.

-

Reaction Monitoring: Continue heating at reflux. The reaction progress can be monitored visually; as the reaction proceeds, the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which will float to the surface.[2] The reaction is typically complete in 1-3 hours. For confirmation, monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 95:5).

-

Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Filtration: Filter the reaction mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄ (~10 mL) to recover any entrained product.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) to remove any trace HBr, and then with brine (1 x 50 mL).

-

Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Purify the crude 3,5-diphenylbenzyl bromide by recrystallization. Dissolve the solid in a minimal amount of hot hexane, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

2.5 Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid that causes severe skin burns and eye damage.[19][20] It is also harmful if swallowed. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22]

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, ozone-depleting substance and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

-

AIBN: AIBN is flammable and can decompose exothermically above 65 °C.[12] While safer than many peroxide initiators, it should be stored in a cool place and handled with care.[23][24]

-

Benzyl Bromides: The product, 3,5-diphenylbenzyl bromide, is expected to be a lachrymator (tear-inducing agent) and an irritant. Handle with caution in a fume hood.[25]

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient heating or inactive initiator. | Ensure a steady reflux is maintained. If the initiator is old, add a fresh portion. |

| Low Yield | Hydrolysis of NBS or product due to moisture. | Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere. |

| Over-bromination | Reaction run for too long; excess NBS. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). |

| Ring Bromination | Presence of acid catalysts; non-radical pathway. | Ensure NBS is pure (recrystallize if necessary) and the reaction is properly initiated with a radical source (heat/initiator). |

| Difficulty in Purification | Product oiling out during recrystallization. | Use a different solvent system for recrystallization (e.g., ethanol or a hexane/ethyl acetate mixture).[16] If necessary, purify by column chromatography on silica gel.[26] |

References

-

N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Allylic Substitution Reaction: Mechanism, Examples & Tips - Vedantu. (n.d.). Retrieved February 25, 2026, from [Link]

-

Wohl–Ziegler reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Wohl-Ziegler Bromination | Chem-Station Int. Ed. (2014, April 19). Retrieved February 25, 2026, from [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.). Chad's Prep. Retrieved February 25, 2026, from [Link]

-

Benzylic Bromination - Chemistry Steps. (2024, February 10). Retrieved February 25, 2026, from [Link]

-

How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. (2014, October 1). Retrieved February 25, 2026, from [Link]

-

Azobisisobutyronitrile - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022, October 26). Retrieved February 25, 2026, from [Link]

-

Understanding N-Bromosuccinimide: A Key Player in Organic Chemistry - Oreate AI Blog. (2026, January 19). Retrieved February 25, 2026, from [Link]

-

N bromosuccinamide reagent | PPTX. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved February 25, 2026, from [Link]

- EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents. (n.d.).

-

AIBN Overview, Structure & Initiators - Study.com. (n.d.). Retrieved February 25, 2026, from [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved February 25, 2026, from [Link]

-

Are there any general chemical rules for choosing initiators for a polymerization reaction? (2012, June 20). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

-

10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (2020, December 16). Retrieved February 25, 2026, from [Link]

-

Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. (n.d.). Retrieved February 25, 2026, from [Link]

-

NBS: Radical Bromination - YouTube. (2021, May 24). Retrieved February 25, 2026, from [Link]

-

A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 - Chemia. (2022, March 22). Retrieved February 25, 2026, from [Link]

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Bromination Solvent Alternative? : r/AdvancedOrganic - Reddit. (2024, April 7). Retrieved February 25, 2026, from [Link]

-

p-NITROBENZYL BROMIDE - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

-

An Efficient and Fast Method for the Preparation of Benzylic Bromides. (2011, January 6). Taylor & Francis Online. Retrieved February 25, 2026, from [Link]

-

MSDS of N-Bromosuccinimide (NBS) - Capot Chemical. (2018, April 20). Retrieved February 25, 2026, from [Link]

-

Incompatibilities between N-Bromosuccinimide and Solvents | Organic Process Research & Development - ACS Publications. (2014, January 20). Retrieved February 25, 2026, from [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved February 25, 2026, from [Link]

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, May 12). Retrieved February 25, 2026, from [Link]

-

Bromination of 3,5-Dialkyloxytoluene - SIOC. (n.d.). Retrieved February 25, 2026, from [Link]

- CN101648839B - Green synthesis method of bromomethyl biphenyl compound - Google Patents. (n.d.).

-

Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. (n.d.). Retrieved February 25, 2026, from [Link]

- US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (n.d.). Google Patents.

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. (2023, October 13). Retrieved February 25, 2026, from [Link]

-

Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Retrieved February 25, 2026, from [Link]

-

Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes | Request PDF - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. youtube.com [youtube.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Wohl-Ziegler Reaction [organic-chemistry.org]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. nbinno.com [nbinno.com]

- 12. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 13. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reddit.com [reddit.com]

- 18. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 19. dept.harpercollege.edu [dept.harpercollege.edu]

- 20. capotchem.com [capotchem.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. lobachemie.com [lobachemie.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. AIBN Overview, Structure & Initiators | Study.com [study.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. researchgate.net [researchgate.net]

Using 1-(bromomethyl)-3,5-diphenylbenzene in Fréchet-type dendrimer synthesis

An Application Note on the Synthesis of Fréchet-Type Dendrimers Utilizing Aryl Bromide Building Blocks

Introduction: The Architectural Precision of Dendrimers

Dendrimers are a distinct class of synthetic macromolecules characterized by their highly branched, three-dimensional, and well-defined architecture.[1][2][3] Unlike traditional linear polymers, which consist of repeating monomer units in a chain, dendrimers are built layer by layer from a central core, forming perfectly branched structures in a series of "generations."[1][2] This precise, tree-like topology affords a unique combination of properties, including a high density of surface functional groups, internal cavities, and low solution viscosity, making them ideal candidates for advanced applications in drug delivery, gene therapy, catalysis, and materials science.[4][5]